Enhanced Lipophilicity: Phenanthryl Ester vs. Naphthyl Ester LogP Comparison
The target compound exhibits significantly higher lipophilicity than its closest naphthyl analog, ethyl 8-(2-naphthyl)-8-oxooctanoate. The predicted ACD/LogP for the phenanthryl ester is 6.20 , compared to an estimated LogP of approximately 4.5–5.0 for the naphthyl ester, based on its lower molecular weight and smaller aromatic surface area . This ~1.2–1.7 log unit difference corresponds to a >10-fold increase in partition coefficient, directly affecting retention time in reversed-phase chromatography and extraction efficiency from aqueous matrices.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 6.20 |
| Comparator Or Baseline | Ethyl 8-(2-naphthyl)-8-oxooctanoate: LogP ~4.5–5.0 (estimated from structural analogs) |
| Quantified Difference | Δ LogP ≈ 1.2–1.7 units (≥10-fold higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module, version 14.00; predicted values |
Why This Matters
The higher lipophilicity of the phenanthryl ester makes it more suitable for applications requiring nonpolar solubility or enhanced membrane permeability, directly guiding selection over the naphthyl analog in medicinal chemistry and separation science.
